6-Bromopicolinic acid chloride 6-Bromopicolinic acid chloride
Brand Name: Vulcanchem
CAS No.: 139487-69-7
VCID: VC21242007
InChI: InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
SMILES: C1=CC(=NC(=C1)Br)C(=O)Cl
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45 g/mol

6-Bromopicolinic acid chloride

CAS No.: 139487-69-7

Cat. No.: VC21242007

Molecular Formula: C6H3BrClNO

Molecular Weight: 220.45 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopicolinic acid chloride - 139487-69-7

CAS No. 139487-69-7
Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
IUPAC Name 6-bromopyridine-2-carbonyl chloride
Standard InChI InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Standard InChI Key UBJUDOWYGUICSE-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)C(=O)Cl
Canonical SMILES C1=CC(=NC(=C1)Br)C(=O)Cl

Chemical Properties and Structure

Structural Characteristics

6-Bromopicolinic acid chloride possesses a pyridine core with specific substitution patterns that define its chemical behavior. Its molecular structure can be characterized using various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 6-Bromopicolinic Acid Chloride

ParameterValue
IUPAC Name6-bromopyridine-2-carbonyl chloride
Molecular FormulaC₆H₃BrClNO
Molecular Weight220.45 g/mol
CAS Number139487-69-7
InChIInChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
InChI KeyUBJUDOWYGUICSE-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NC(=C1)Br)C(=O)Cl

Physical Properties

The compound exists as a solid at room temperature and exhibits specific physical properties that influence its handling and applications in laboratory settings. The acid chloride functionality renders it moisture-sensitive, necessitating storage under anhydrous conditions.

Electronic Structure

The electronic distribution within 6-bromopicolinic acid chloride is influenced by both the electron-withdrawing effects of the pyridine nitrogen and the bromine atom, as well as the highly polarized carbonyl group of the acid chloride. This electronic configuration contributes to its reactivity profile, particularly in nucleophilic substitution reactions and cross-coupling processes.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-bromopicolinic acid chloride typically follows a two-step process: first, the preparation of 6-bromopicolinic acid, followed by conversion to the acid chloride. Multiple synthetic approaches have been developed, with variations in reagents and conditions to optimize yield and purity.

From Picolinic Acid Derivatives

One common synthetic pathway involves the bromination of picolinic acid or its derivatives, followed by conversion to the acid chloride. The bromination step typically employs reagents such as N-bromosuccinimide (NBS) or elemental bromine under specific conditions to achieve selective substitution at the 6-position.

Chlorination Methods

The conversion of 6-bromopicolinic acid to its acid chloride can be accomplished using various chlorinating agents, as detailed in Table 2.

Table 2: Chlorination Methods for 6-Bromopicolinic Acid

Chlorinating AgentReaction ConditionsAdvantagesLimitations
Thionyl Chloride (SOCl₂)Reflux, neat or in solvent (e.g., DCM), 2-4 hoursHigh conversion, gaseous byproductsHarsh conditions, corrosive
Oxalyl Chloride ((COCl)₂)DCM, catalytic DMF, 0°C to RT, 1-2 hoursMild conditions, high purityRequires catalyst, moisture sensitive
Phosphorus Pentachloride (PCl₅)DCM or toluene, RT to 60°C, 2-4 hoursEffective for resistant substratesProduces phosphorus-containing waste

Chemical Reactivity

General Reactivity Profile

6-Bromopicolinic acid chloride exhibits a reactivity profile dominated by the acid chloride functionality and modified by the bromine substituent. The compound participates in various transformations, including nucleophilic substitutions, cross-coupling reactions, and coordination with transition metals.

Nucleophilic Substitution Reactions

The acid chloride group readily undergoes nucleophilic attack, leading to the formation of various derivatives, as summarized in Table 3.

Table 3: Key Nucleophilic Substitution Reactions of 6-Bromopicolinic Acid Chloride

NucleophileReaction ConditionsProduct TypeTypical Yield Range (%)
Alcohols (ROH)Base (e.g., pyridine), 0-25°CEsters75-95
Amines (RNH₂)TEA or DIPEA, DCM, 0°C to RTAmides70-90
Hydrazines (RNHNH₂)Base, THF or DCM, 0-25°CHydrazides65-85
Thiols (RSH)Base, THF, 0-25°CThioesters60-80
Water (H₂O)Ambient conditionsCarboxylic acid (hydrolysis)>95

Cross-Coupling Reactions

The bromine substituent at the 6-position provides an active site for various cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the palladium-catalyzed formation of carbon-carbon bonds between the brominated pyridine and organoboron compounds.

The mode of action in Suzuki–Miyaura coupling involves interaction with organometallic reagents, typically proceeding through oxidative addition, transmetalation, and reductive elimination steps. This process forms new carbon-carbon bonds, making it valuable for structural modifications of the pyridine ring.

Applications in Organic Synthesis

As a Building Block in Medicinal Chemistry

Derivative TypePreparation MethodApplication AreaKey Properties
EstersReaction with alcoholsPharmaceutical intermediatesEnhanced stability, modified lipophilicity
AmidesReaction with aminesPeptidomimetics, enzyme inhibitorsHydrogen bonding capability, metabolic stability
Metal ComplexesCoordination with transition metalsCatalysis, materials scienceTunable electronic and geometric properties
Functionalized PolymersIncorporation into polymer chainsMaterial scienceModified physical and chemical properties

Role in Coordination Chemistry

Ligand Properties

Derivatives of 6-bromopicolinic acid chloride, particularly those where the acid chloride has been converted to other functional groups, can serve as ligands in coordination chemistry. The pyridine nitrogen provides a coordination site for metal ions, while the functional group derived from the acid chloride can offer additional binding sites.

Metal Complex Formation and Properties

Metal complexes incorporating derivatives of 6-bromopicolinic acid demonstrate interesting structural and functional properties. These complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their unique electronic and geometric features.

The biochemical pathways affected by these compounds are often related to the Suzuki–Miyaura cross-coupling reaction and similar transformations, which are valuable in the synthesis of complex molecular structures.

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